Ca2+ Mobilization Potency in Human A431 Carcinoma Cells: Palmitoyl-LPA Equivalent to Stearoyl-LPA
In human A431 carcinoma cells, which express Ca2+-mobilizing LPA receptors with an EC50 for oleoyl-LPA as low as 0.2 nM, the rank order of potency for Ca2+ mobilization is oleoyl-LPA > arachidonoyl-LPA > linolenoyl-LPA > linoleoyl-LPA > stearoyl-LPA = palmitoyl-LPA > myristoyl-LPA [1]. 1-Palmitoylglycerol 3-phosphate demonstrates equivalent potency to 1-stearoyl-LPA and significantly greater potency than 1-myristoyl-LPA, while remaining less potent than 1-oleoyl-LPA. This positions 16:0 LPA as a mid-range potency reference standard distinct from both the high-potency unsaturated 18:1 species and the lower-potency 14:0 species.
| Evidence Dimension | Ca2+ mobilization potency rank order |
|---|---|
| Target Compound Data | stearoyl-LPA = palmitoyl-LPA (equipotent) |
| Comparator Or Baseline | oleoyl-LPA (most potent, EC50 = 0.2 nM); myristoyl-LPA (least potent) |
| Quantified Difference | palmitoyl-LPA shows significantly lower potency than oleoyl-LPA; significantly higher potency than myristoyl-LPA |
| Conditions | Human A431 carcinoma cells; Ca2+ mobilization assay |
Why This Matters
Researchers requiring a well-characterized LPA species with defined intermediate potency in Ca2+ mobilization assays should select 1-palmitoylglycerol 3-phosphate over 1-oleoyl-LPA when maximal receptor activation is not desired, or over 1-myristoyl-LPA when sufficient signal strength is required.
- [1] Moolenaar WH, et al. Lysophosphatidic acid-induced Ca2+ mobilization in human A431 cells: structure-activity analysis. J Biol Chem. 1995;270(16):9410-6. PMID: 7733903. View Source
